molecular formula C10H16O2 B8702456 Spiro[2.6]nonane-1-carboxylic Acid

Spiro[2.6]nonane-1-carboxylic Acid

Cat. No.: B8702456
M. Wt: 168.23 g/mol
InChI Key: FOBZAFPBSOXPSX-UHFFFAOYSA-N
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Description

Spiro[2.6]nonane-1-carboxylic acid (CAS 680619-21-0) is a spirocyclic compound featuring a cyclohexane ring fused to a cyclopropane ring via a single carbon atom (spiro junction), with a carboxylic acid substituent. Its molecular formula is C₁₀H₁₆O₂, and it has a molecular weight of 168.23 .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

spiro[2.6]nonane-2-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-9(12)8-7-10(8)5-3-1-2-4-6-10/h8H,1-7H2,(H,11,12)

InChI Key

FOBZAFPBSOXPSX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and functional groups among spirocyclic carboxylic acids:

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring System Pharmacological Notes Reference
Spiro[2.6]nonane-1-carboxylic acid C₁₀H₁₆O₂ 168.23 Spiro[2.6]nonane + COOH Potential bioisostere; limited data
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid C₈H₁₃NO₃ 187.19 Spiro[3.5]nonane + O, N, COOH 5× lower toxicity than Bupivacaine
2-Oxaspiro[4.4]nonane-1-carboxylic acid (α/β isomers) C₉H₁₄O₅ 226.21 (α) Spiro[4.4]nonane + O, COOH, dihydroxyethyl Enhanced water solubility
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid C₁₂H₁₈O₄ 226.27 Bicyclo[3.2.2]nonane + COOH, methoxy Lab use; no toxicity data
2-(1-Adamantylcarbonyl)spiro[2.6]nonane-1,1-dicarbonitrile C₂₂H₂₈N₂O 336.47 Spiro[2.6]nonane + adamantyl, CN groups Structural complexity; no bioactivity data

Physicochemical Properties

  • Solubility: Oxygen- and nitrogen-containing spiro derivatives (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) exhibit higher aqueous solubility due to increased polarity, whereas this compound’s hydrophobicity may limit bioavailability .
  • Thermal stability: this compound’s boiling point is unspecified, but bicyclo[3.2.2]nonane analogs decompose at elevated temperatures, suggesting similar sensitivity .

Q & A

Basic Question: What are the standard synthetic protocols for preparing spiro[2.6]nonane-1-carboxylic acid, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves cyclization strategies or functionalization of preexisting spirocyclic scaffolds. For example, multigram-scale syntheses of structurally similar spiro acids (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) use acid-catalyzed cyclization or ring-closing metathesis, achieving yields of 60–80% under optimized conditions . Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance cyclization but may promote side reactions.
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in spiro-ring formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may complicate purification .

Basic Question: How is the stereochemical configuration of this compound validated experimentally?

Answer:
Stereochemical assignment requires a combination of:

  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR with computational models (DFT-based predictions). For example, α/β-isomers of related spiro compounds show distinct δ values for axial vs. equatorial protons in D₂O .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for trispiro nonane-carboxylic acid derivatives (refcode: FAFDEW) .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:IPA mobile phases .

Advanced Question: What strategies optimize scalability and functional group diversification in this compound derivatives for drug discovery?

Answer:
Scalable synthesis and diversification rely on:

  • Modular building blocks : Introduce functional groups (e.g., amines, halides) via late-stage cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution .
  • Protecting group strategies : Use tert-butyl esters to preserve the carboxylic acid moiety during transformations .
  • Flow chemistry : Continuous processes reduce batch variability and improve reaction control for sensitive intermediates .

Advanced Question: How does this compound serve as a bioisostere in medicinal chemistry, and what pharmacological advantages does it offer?

Answer:
The spirocyclic core mimics conformationally restricted motifs (e.g., pipecolic acid) while enhancing metabolic stability and target binding. Advantages include:

  • Reduced flexibility : Limits off-target interactions by preorganizing pharmacophores.
  • Improved solubility : The carboxylic acid group enhances aqueous solubility compared to nonpolar bioisosteres.
  • Case study : Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid show enhanced protease inhibition due to spiro-induced strain .

Advanced Question: What computational methods are used to predict the reactivity and stability of this compound under varying pH conditions?

Answer:

  • pKa prediction : Tools like MarvinSketch or ACD/Labs estimate the carboxylic acid’s pKa (~2.5–3.0), critical for ionization state in biological systems.
  • Molecular dynamics (MD) simulations : Model protonation-dependent conformational changes in aqueous environments .
  • DFT calculations : Assess ring strain energy (e.g., 15–20 kcal/mol for similar spiro systems) and its impact on hydrolysis rates .

Advanced Question: How can researchers resolve contradictions between NMR data and computational models for this compound derivatives?

Answer:
Discrepancies often arise from solvent effects or dynamic processes. Mitigation strategies include:

  • Variable-temperature NMR : Identify signal broadening due to ring-flipping or proton exchange .
  • Solvent benchmarking : Compare experimental δ values across solvents (D₂O, CDCl₃, DMSO-d₆) with COSMO-RS simulations .
  • Relaxation measurements : T1/T2T_1/T_2 relaxation times in 13C^{13}\text{C} NMR distinguish static vs. dynamic disorder .

Advanced Question: What analytical methods are recommended for quantifying trace impurities in this compound batches?

Answer:

  • HPLC-MS : Detect and quantify impurities <0.1% using C18 columns and ESI ionization in negative mode .
  • ICP-OES : Screen for metal catalysts (e.g., Pd, Ni) from coupling reactions .
  • NMR-based purity assessment : 1^1H NMR with ERETIC2 calibration provides semi-quantitative impurity profiles .

Advanced Question: How can researchers design experiments to evaluate the metabolic stability of this compound in vitro?

Answer:

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
  • CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
  • Stability in biological matrices : Incubate in plasma at 37°C and quantify degradation over 24 hours .

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